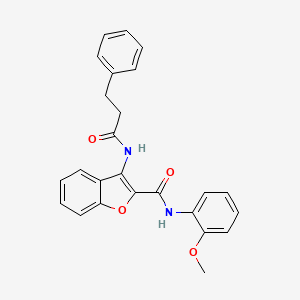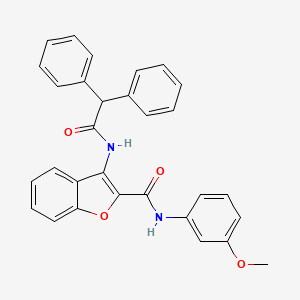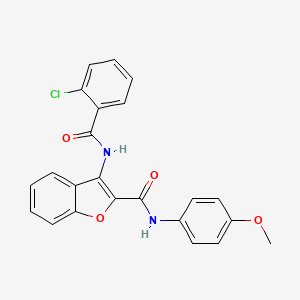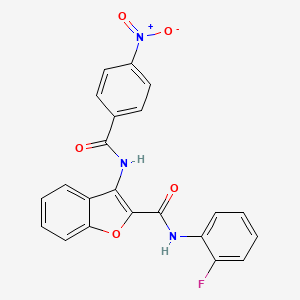
N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide, or N-(3-FP-NAP), is a synthetic compound with a wide range of potential applications in scientific research. N-(3-FP-NAP) is a fluorinated derivative of naphthalene-1-amido-1-benzofuran-2-carboxamide (NAP), a compound that has been used in various research studies due to its ability to interact with various proteins and receptors. N-(3-FP-NAP) is of particular interest due to its ability to interact with G protein-coupled receptors (GPCRs), a family of proteins that play an important role in many physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research related to N-(3-FP-NAP).
Mecanismo De Acción
The mechanism of action of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) is not fully understood. However, it is believed that the compound binds to the GPCRs, which then activates the G proteins associated with the receptor. The activated G proteins then activate second messenger systems, such as cAMP and IP3, which in turn lead to the physiological effects of the compound.
Biochemical and Physiological Effects
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to have a variety of biochemical and physiological effects. In animal studies, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to induce antinociception, or the inhibition of pain. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to have anxiolytic effects, or the reduction of anxiety. N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has also been found to have an effect on the cardiovascular system, decreasing blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, allowing for large quantities of the compound to be produced. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to interact with a variety of GPCRs, allowing for a wide range of experiments to be conducted. However, one limitation of the compound is that its effects on the physiological system are not fully understood, making it difficult to predict the effects of the compound in different contexts.
Direcciones Futuras
Given the potential of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) in scientific research, there are a number of future directions that could be explored. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to determine the mechanism of action of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) and to explore its potential applications in drug development. Finally, further research could be conducted to explore the potential of N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) as a tool for studying GPCRs and their associated signaling pathways.
Métodos De Síntesis
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) can be synthesized through a multi-step process. The synthesis begins with the condensation of naphthalene-1-amido-1-benzofuran-2-carboxylic acid with 3-fluorophenylboronic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction is carried out in a mixture of dimethylformamide (DMF) and acetonitrile (MeCN) at room temperature. The reaction yields the desired product, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide), in yields of up to 95%.
Aplicaciones Científicas De Investigación
N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been used in a variety of scientific research studies due to its ability to interact with GPCRs. GPCRs are a family of proteins that play an important role in many physiological processes, such as signal transduction, cell growth, and cell differentiation. N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to interact with several GPCRs, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H1 receptor. In addition, N-(3-FP-N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide) has been found to act as an agonist at the serotonin 5-HT2A receptor, an antagonist at the dopamine D2 receptor, and an inverse agonist at the histamine H1 receptor.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN2O3/c27-17-9-6-10-18(15-17)28-26(31)24-23(21-12-3-4-14-22(21)32-24)29-25(30)20-13-5-8-16-7-1-2-11-19(16)20/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQMVMRIQQRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)

![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)
![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)


![3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489865.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6489867.png)

![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489883.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6489904.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6489922.png)
![3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489924.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489938.png)